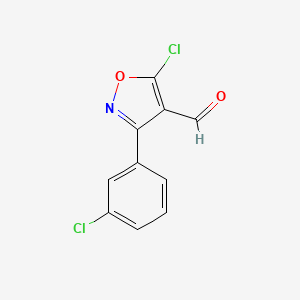

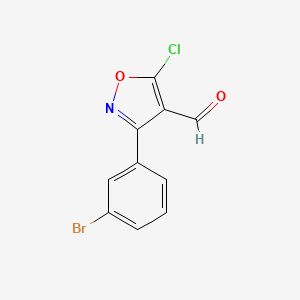

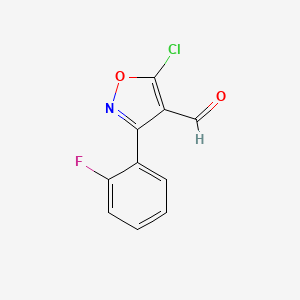

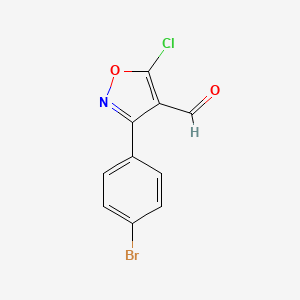

3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde (3-Bromo-5-chloro-1,2-oxazole-4-carbaldehyde) is an important organic compound and a key intermediate in the synthesis of various organic compounds. It is a versatile building block for many synthetic transformations and is widely used in the synthesis of heterocyclic compounds, pharmaceuticals, agrochemicals and other organic compounds. The compound has been extensively studied in recent years and has been found to have a wide range of applications in the fields of chemistry, medicine, and agriculture.

Scientific Research Applications

Synthesis of Phthalocyanines

Phthalocyanines: are a group of macrocyclic compounds widely used in dyeing fabrics, manufacturing of inks, and as organic semiconductors. The compound is utilized in the synthesis and characterization of monoisomeric 1,8,15,22-substituted phthalocyanines . These derivatives are particularly interesting for their enhanced chemical and thermal stability, which makes them suitable for use in high-performance electronic devices .

Creation of Phthalocyanine-Fullerene Dyads

The compound serves as a precursor in the creation of phthalocyanine-fullerene dyads . These dyads are studied for their potential in organic photovoltaic cells due to their ability to improve light absorption and charge separation, which are critical for enhancing solar cell efficiency .

Medicinal Chemistry

In medicinal chemistry, derivatives of the compound may be explored for their biological activity. Coumarins, which can be synthesized from similar structures, have been investigated for their potential therapeutic applications, including as anticoagulants and in cancer treatment .

Metabolism Studies

The structural analogs of this compound can be used in metabolism studies to understand the metabolic pathways of similar organic molecules. This can provide insights into how drugs are metabolized in the body, leading to the development of better pharmaceuticals .

Dye Manufacturing

Compounds like 3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde can be used in the manufacturing of dyes. Their structural properties allow for the creation of dyes with specific light absorption characteristics, which can be tailored for various industrial applications .

Building Blocks for Natural Products

The compound’s structure makes it a valuable building block in the synthesis of natural products. Researchers can use it to construct complex molecules that mimic natural compounds, which can have various applications in drug discovery and development .

Mechanism of Action

Target of Action

For instance, the compound Emrusolmin, which has a bromophenyl group, targets Tau and alpha-synuclein proteins . These proteins play crucial roles in neurodegenerative diseases.

Mode of Action

Bromophenyl compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process. It involves the transmetalation of organoboron reagents to palladium, which then undergoes oxidative addition with electrophilic organic groups .

Biochemical Pathways

For example, a study on the medium during human cornea culture found that 36 differentially expressed pathways were affected, including amino acids routes, vitamins pathways, energetic routes, lipid metabolism, and oxidative pathways .

Pharmacokinetics

A study on a compound with a bromophenyl group, 1− (3′−bromophenyl)−heliamine, found that it was quickly absorbed into the blood circulatory system, with a maximum concentration (cmax) of 56865 ± 12214 ng/mL achieved at 100 ± 045 h after oral administration .

Result of Action

For instance, the compound Emrusolmin has been shown to suppress oligomer formation in vitro and in vivo, inhibit pathogenic protein accumulation and neurodegeneration, and improve survival in mouse models of α-synuclein and prion disease .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which involves compounds with bromophenyl groups, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable, readily prepared, and generally environmentally benign organoboron reagents .

properties

IUPAC Name |

3-(3-bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrClNO2/c11-7-3-1-2-6(4-7)9-8(5-14)10(12)15-13-9/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLKSACOHQRMDNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=C2C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.51 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)-5-chloro-1,2-oxazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346165.png)

![5-Chloro-3-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carbaldehyde](/img/structure/B6346190.png)